(S)-2-(2,4-Dichlorophenyl)piperidine
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Overview
Description
(S)-2-(2,4-Dichlorophenyl)piperidine is a chiral compound featuring a piperidine ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,4-Dichlorophenyl)piperidine typically involves the reaction of 2,4-dichlorobenzaldehyde with piperidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,4-Dichlorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
(S)-2-(2,4-Dichlorophenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(2,4-Dichlorophenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,4-Dichlorophenyl)piperidine: The enantiomer of the compound, which may have different biological activities.
2-(2,4-Dichlorophenyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.
2-(2,4-Dichlorophenyl)ethylamine: Another related compound with an ethylamine group.
Uniqueness
(S)-2-(2,4-Dichlorophenyl)piperidine is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound in the development of chiral drugs and other applications.
Properties
Molecular Formula |
C11H13Cl2N |
---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
(2S)-2-(2,4-dichlorophenyl)piperidine |
InChI |
InChI=1S/C11H13Cl2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2/t11-/m0/s1 |
InChI Key |
YHDPNUBWYAFEEQ-NSHDSACASA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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